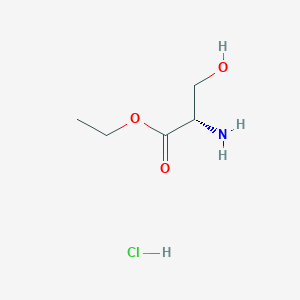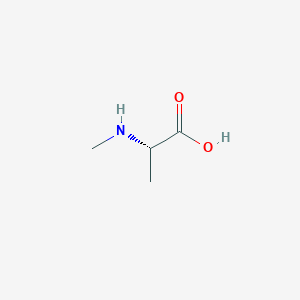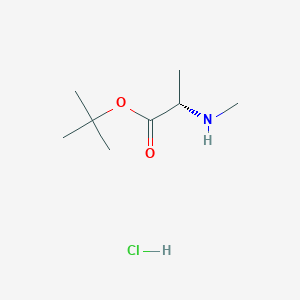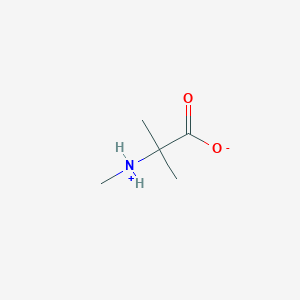
Ethyl L-serinate hydrochloride
Vue d'ensemble
Description
Ethyl L-serinate hydrochloride, also known as H-Ser-OEt, is a compound with the molecular formula C5H12ClNO3 . It is used for research and development purposes and is not intended for medicinal or household use . It appears as a white to beige needle-like crystalline powder .
Molecular Structure Analysis
The molecular formula of Ethyl L-serinate hydrochloride is C5H12ClNO3 . It has a molecular weight of 169.61 g/mol . The structure includes an ethyl ester group attached to the serine molecule, making it an ester derivative of the amino acid serine .Physical And Chemical Properties Analysis
Ethyl L-serinate hydrochloride is soluble in water . It is hygroscopic, meaning it readily absorbs moisture from the environment . It is stored at a temperature of -20°C .Applications De Recherche Scientifique
Chemoenzymatic Polymerization
A study has shown that L-Serine ethyl ester can be polymerized using enzymes like papain in aqueous media, which opens up possibilities for biodegradable polymer production .
Solubility and Storage Applications
Due to its solubility in water, L-Serine ethyl ester hydrochloride finds applications where this property is required. It is also noted for its storage requirements, where it must be kept under dry inert gas to protect from humidity and water .
Safety and Hazards
Ethyl L-serinate hydrochloride can cause skin and eye irritation and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using the substance only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection . In case of contact with skin or eyes, or if swallowed, medical help should be sought .
Mécanisme D'action
Target of Action
L-Serine ethyl ester hydrochloride, also known as Ethyl L-serinate hydrochloride, H-Ser-OEt.HCl, or (S)-Ethyl 2-amino-3-hydroxypropanoate hydrochloride, is primarily used in biochemical research and pharmaceutical applications
Mode of Action
It is known to be used in peptide synthesis , suggesting that it may interact with peptide bonds or amino acid residues in proteins.
Biochemical Pathways
L-Serine ethyl ester hydrochloride is involved in the chemoenzymatic polymerization of L-serine ethyl ester in aqueous media without side-group protection . This process is catalyzed by papain, a type of protease enzyme . The polymerization process occurs at a basic pH ranging from 7.5 to 9.5 .
Result of Action
The result of the action of L-Serine ethyl ester hydrochloride is the formation of polySer, a polypeptide-based functional material . This material has potential applications in various fields due to the utility of the hydroxyl group on its side chain .
Action Environment
The action of L-Serine ethyl ester hydrochloride is influenced by environmental factors such as pH . The compound is also sensitive to moisture , indicating that its stability and efficacy could be affected by humidity. It is recommended to store the compound in a dry, dark place .
Propriétés
IUPAC Name |
ethyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJQCLZQSHLSFB-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180951 | |
| Record name | Ethyl L-serinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26348-61-8 | |
| Record name | L-Serine, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26348-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl L-serinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl L-serinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Ethyl L-serinate hydrochloride be used to create new antidiabetic drugs?
A1: Potentially, yes. While not directly studied in the provided papers, Ethyl L-serinate hydrochloride is a building block for more complex molecules. One study investigates the antidiabetic potential of Piper crocatum leaf extracts and identifies Ethyl L-serinate hydrochloride as one of the active compounds. This suggests that incorporating Ethyl L-serinate hydrochloride into novel chemical structures could lead to the development of new α-glucosidase inhibitors, which are relevant for managing diabetes.
Q2: What is an example of Ethyl L-serinate hydrochloride being used to synthesize a bioactive compound?
A2: In one study , researchers synthesized β-Hydroxypicolinyl serine ethyl heptanoyl ester (PSEHE) using a two-step reaction. The first step involved the amidation of Ethyl L-serinate hydrochloride with β-hydroxypicolinic acid. This highlights how Ethyl L-serinate hydrochloride can act as a starting material for creating more complex molecules with potential biological activities.
Q3: Beyond antidiabetic research, are there other therapeutic areas where Ethyl L-serinate hydrochloride derivatives are being explored?
A3: Yes. The same study that synthesized PSEHE also investigated its anticancer activity. The synthesized compound displayed cytotoxicity against Murine Leukemia P-388 cells, suggesting that derivatives of Ethyl L-serinate hydrochloride could hold promise as lead compounds in anticancer drug development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














